Product packaging for Azole derivative 7(Cat. No.:)

Azole derivative 7

Cat. No.: B10832988
M. Wt: 456.5 g/mol
InChI Key: IMVHPASOWCDZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azole Derivative 7 is a novel synthetic compound designed for research applications, particularly in the field of antimicrobial and antifungal studies. Azoles are a class of five-membered heterocyclic compounds that have shown a vast range of applications in medicinal chemistry . This derivative features a core azole scaffold, which is known to be a privileged structure in drug discovery due to its ability to interact with biological targets . The primary research value of this compound lies in its potential mechanism of action. Like many bioactive azoles, it is hypothesized to function by inhibiting fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase (CYP51) . This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane . Inhibition of CYP51 leads to the depletion of ergosterol and accumulation of toxic methylated sterol precursors, disrupting membrane integrity and inhibiting fungal growth . Researchers are investigating this compound for its activity against a range of fungal pathogens, including resistant strains. The emergence of resistance to existing antifungal agents is a significant public health threat, driving the need for new compounds that can overcome common resistance mechanisms such as efflux pump overexpression and target site mutations . Studies on similar novel azole structures have demonstrated potent effects against dermatophytes and some Gram-positive bacteria, suggesting broad-spectrum antimicrobial potential . Furthermore, azole derivatives are also explored in other research areas, including materials science as components in polymers and as corrosion inhibitors . This compound is supplied as a high-purity solid for research purposes only. It is intended for in vitro experimental use and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H25FN4O2 B10832988 Azole derivative 7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H25FN4O2

Molecular Weight

456.5 g/mol

IUPAC Name

2-[4-[4-[5-[5-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl]phenyl]cyclohexyl]acetic acid

InChI

InChI=1S/C27H25FN4O2/c28-23-3-1-2-21(15-23)26-30-27(32-31-26)22-12-13-24(29-16-22)20-10-8-19(9-11-20)18-6-4-17(5-7-18)14-25(33)34/h1-3,8-13,15-18H,4-7,14H2,(H,33,34)(H,30,31,32)

InChI Key

IMVHPASOWCDZEL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NC=C(C=C3)C4=NNC(=N4)C5=CC(=CC=C5)F

Origin of Product

United States

Synthetic Methodologies for Azole Derivative 7 and Its Analogs

Retrosynthetic Analysis of Azole Derivative 7

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic route. For this compound, with the chemical name 5-(4-chlorobenzyl)-2,2-bis(hydroxymethyl)-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol, the analysis reveals key bond disconnections and strategic precursors.

Identification of Key Disconnections and Precursors

The structure of this compound features a highly functionalized cyclopentane (B165970) core. The primary disconnections in a retrosynthetic sense would be at the bonds connecting the key functional groups to this core. A logical approach involves the disconnection of the 1,2,4-triazole (B32235) ring and the hydroxymethyl groups.

A crucial disconnection is the C-N bond between the cyclopentanol (B49286) ring and the 1,2,4-triazole moiety. This leads back to a precursor with a reactive group at the C1 position of the cyclopentane ring, such as an epoxide, and the 1,2,4-triazole anion. The formation of an oxirane (epoxide) intermediate from a cycloalkanone derivative is a common strategy. nih.gov

Another key disconnection involves the two hydroxymethyl groups at the C2 position. These can be retrosynthetically derived from the reaction of a ketone with formaldehyde (B43269). This points to a precursor molecule, a cyclopentanone (B42830) derivative, which is substituted at the adjacent carbon with the 4-chlorobenzyl group.

Following this logic, the key precursors for the synthesis of this compound are identified as:

1,2,4-triazole

A substituted cyclopentanone, specifically 1-(4-chlorobenzyl)-2-oxocyclopentane carboxylic acid methyl ester. nih.gov

Formaldehyde, for the introduction of the hydroxymethyl groups.

Strategic Bond Formation Planning

Based on the identified precursors, a forward synthetic plan can be devised. The strategy centers on the sequential construction of the functionalized cyclopentanol ring followed by the introduction of the azole moiety.

The initial step involves the reaction of the cyclopentanone precursor with formaldehyde to introduce the two hydroxymethyl groups. This is followed by a reaction to form an epoxide ring on the cyclopentane core. The epoxide is a key intermediate as it provides a reactive site for the nucleophilic attack by the 1,2,4-triazole.

The final key step is the ring-opening of the epoxide by the 1,2,4-triazole. This reaction forms the crucial C-N bond and installs the triazole group at the C1 position of the cyclopentanol ring, leading to the final structure of this compound. nih.gov This sequence of reactions provides a clear and strategic pathway to the target molecule.

Direct Synthetic Pathways to this compound

Several direct synthetic pathways can be employed to synthesize this compound, ranging from conventional laboratory methods to more modern and efficient techniques.

Conventional Solution-Phase Synthesis

The conventional synthesis of this compound, as detailed in patent literature, is a multi-step process conducted in solution. nih.gov The synthesis starts from 1-(4-chlorobenzyl)-2-oxocyclopentane carboxylic acid methyl ester.

The key steps in the synthesis are:

Hydroxymethylation: The starting cyclopentanone is reacted with formaldehyde in the presence of a base like potassium carbonate to install two hydroxymethyl groups. nih.gov

Epoxidation: The resulting compound is then treated with a sulfur ylide, generated in situ from a sulfonium (B1226848) or sulfoxonium salt and a base like sodium methoxide, to form an oxirane (epoxide) intermediate. nih.gov

Azole Installation: The epoxide is subsequently opened by the sodium salt of 1,2,4-triazole. This nucleophilic substitution reaction forms the final product, this compound. nih.gov

The table below summarizes the yield of an intermediate in the synthesis of this compound under different basic conditions, as reported in the patent literature. nih.gov

BaseMethodYield (%)
MeONaLiquid, A75.5
MeONaLiquid, B78.2
t-BuONaSolid, A73.4
t-BuONaSolid, B77.4

Data sourced from patent EP2907814A1. nih.gov

Green Chemistry Approaches in this compound Synthesis

While a specific green synthesis for this compound is not explicitly documented, the principles of green chemistry can be applied to the synthesis of its core 1,2,4-triazole moiety and similar structures. nih.govisres.org Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org

Key green chemistry strategies applicable to the synthesis of triazole derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. acs.org

Catalysis: Employing catalysts to enhance reaction efficiency and reduce waste. This includes the use of biocatalysts or metal-free catalytic systems. isres.orgacs.org For instance, the use of tetrabutylammonium (B224687) bromide as an organocatalyst has been reported for the synthesis of other triazole derivatives. nih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov One-pot reactions, where multiple steps are carried out in the same reactor, are a prime example of this principle. isres.org

Energy Efficiency: Utilizing alternative energy sources like ultrasound or microwaves to reduce reaction times and energy consumption. nih.gov

A visible-light-mediated catalytic system has been developed for the synthesis of other triazolo-pyridine derivatives, which operates under mild, environmentally friendly conditions and avoids the need for metal catalysts and hazardous solvents. acs.org Such approaches hold promise for the future green synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ias.ac.innih.gov This technique is particularly effective for the synthesis of heterocyclic compounds like triazoles. nih.govrjptonline.orgrsc.org

In the context of synthesizing this compound and its analogs, microwave irradiation could be applied to several key steps:

Formation of the Triazole Ring: The synthesis of the 1,2,4-triazole ring itself, if not commercially available, can be significantly accelerated under microwave conditions. rjptonline.org

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction often used for forming 1,2,3-triazoles, can be efficiently performed under microwave irradiation, leading to excellent yields in a short time. ias.ac.innih.gov While this compound contains a 1,2,4-triazole, the principle of microwave acceleration is broadly applicable to azole synthesis.

Multicomponent Reactions: Microwave irradiation is highly effective for multicomponent reactions, where three or more reactants combine in a single step to form a complex product. nih.gov This approach could potentially be developed for a more convergent and efficient synthesis of this compound analogs.

The following table provides a general comparison of conventional heating versus microwave-assisted methods for the synthesis of coumarin-based 1,2,3-triazole derivatives, illustrating the typical advantages of the latter. nih.gov

MethodReaction TimeYield (%)
Conventional Heating8-12 hours68-79
Microwave Irradiation10-15 minutes80-90

Data is illustrative for coumarin-based 1,2,3-triazoles and sourced from a 2020 study. nih.gov

The application of microwave-assisted synthesis to the production of this compound would likely result in a more efficient and sustainable process.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has emerged as a powerful and environmentally friendly technique for the production of azole derivatives. acs.orgnih.gov This method, which falls under the umbrella of sonochemistry, utilizes high-frequency sound waves (20 kHz to 100 kHz) to induce acoustic cavitation in the reaction medium. nih.govnih.gov The formation, growth, and collapse of these cavitation bubbles create localized hot spots with extreme temperatures and pressures, which significantly accelerate reaction rates. nih.gov This green chemistry approach offers several advantages over conventional heating methods, including shorter reaction times, higher yields, milder reaction conditions, and enhanced product purity. nih.govtandfonline.com

The application of ultrasound has been successfully demonstrated in various reactions for synthesizing azole-based compounds. For instance, the synthesis of 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines has been achieved through a four-component reaction under ultrasonic irradiation. nih.gov This method led to the formation of previously undescribed 7-azolylamino-substituted tetrahydroazolopyrimidines. nih.gov Similarly, ultrasound has been employed to facilitate the one-pot, three-component synthesis of isoxazolines bearing sulfonamides, showcasing the versatility of this technique. nih.gov

Research has shown that ultrasound can significantly reduce reaction times compared to traditional methods. In one study, the synthesis of 1,3-thiazoles and 1,3,4-thiadiazines under ultrasonic irradiation was completed in a much shorter time and with higher yields than the corresponding thermal methods. tandfonline.com Another example is the synthesis of triazole-coupled acetamide (B32628) derivatives, where the ultrasound-assisted strategy proved more efficient, with reaction times of 39–80 minutes compared to 10–36 hours for conventional methods, and yielded significantly higher product amounts (65–80%). nih.gov

The use of green biocatalysts in conjunction with ultrasound has also been explored. For example, a chitosan-derived Schiff's base hydrogel has been used as an eco-friendly biocatalyst for the synthesis of thiazole (B1198619) derivatives under ultrasonic irradiation, highlighting a sustainable approach to azole synthesis. acs.org

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Azole Derivatives

Azole DerivativeMethodReaction TimeYieldReference
Triazole-coupled acetamide derivativesUltrasound-Assisted39–80 min65–80% nih.gov
Triazole-coupled acetamide derivativesConventional10–36 hModerate nih.gov
1,3-Thiazoles and 1,3,4-ThiadiazinesUltrasound-AssistedShortHigh tandfonline.com
1,3-Thiazoles and 1,3,4-ThiadiazinesConventional (Thermal)LongerLower tandfonline.com

Cross-Combination Methods (e.g., Simultaneous Microwave and Ultrasound Irradiation)

The simultaneous application of microwave (MW) and ultrasound (US) irradiation, often referred to as SMUI, represents an advanced synthetic methodology that combines the benefits of both techniques to further intensify chemical processes. sciforum.netresearchgate.net This hybrid approach leverages the efficient dielectric heating of microwaves and the mechanical and chemical effects of acoustic cavitation from ultrasound. sciforum.net The synergistic effect of these two energy sources can lead to a significant enhancement in reaction rates, a reduction in energy consumption, and improved product yields. sciforum.netresearchgate.net

Comparative studies have demonstrated the superiority of SMUI over the individual application of either microwave or ultrasound for the synthesis of certain azole derivatives. sciforum.netresearchgate.net For example, in the synthesis of pyrazole (B372694) and isoxazole (B147169) derivatives from β-dicarbonyl compounds, the SMUI method was found to be crucial for fundamentally reducing the reaction time. sciforum.net While both microwave and ultrasound individually promoted the heterocyclization, their combined use resulted in reaction completion in as little as 5-10 minutes. sciforum.netresearchgate.net

A notable application of this cross-combination method is the synthesis of pyrazole and isoxazole derivatives of curcumin. sciforum.netresearchgate.net Using the SMUI technique, these derivatives were obtained in a significantly shorter time of 10-20 minutes with good yields, showcasing the time- and energy-saving nature of this approach, which aligns with the principles of Green Chemistry. sciforum.netresearchgate.net The development of specialized reactors equipped with both an immersion ultrasound probe and a microwave source has facilitated the practical application of this combined technology in organic synthesis. researchgate.netmdpi.com

Table 2: Comparison of Activating Factors in the Synthesis of Azole Derivatives

Starting MaterialProductMethodReaction TimeReference
β-Dicarbonyl compoundsPyrazole and Isoxazole derivativesUltrasound (US)Longer sciforum.netresearchgate.net
β-Dicarbonyl compoundsPyrazole and Isoxazole derivativesMicrowave (MW)Shorter than US sciforum.netresearchgate.net
β-Dicarbonyl compoundsPyrazole and Isoxazole derivativesSMUI (MW-US)5-10 min sciforum.netresearchgate.net
CurcuminPyrazole and Isoxazole derivativesSMUI (MW-US)10-20 min sciforum.netresearchgate.net

Development of Analog Libraries for Structure-Activity Relationship (SAR) Studies

The synthesis of analog libraries of this compound is a critical component in understanding its structure-activity relationship (SAR). nih.govacs.org SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the resulting analogs for their biological activity. This process helps to identify the key structural features responsible for the compound's therapeutic effects and to optimize its properties. nih.govnih.gov

Strategies for Functional Group Diversification

A variety of synthetic strategies are employed to introduce functional group diversity into the azole scaffold. acs.orgnih.gov These modifications can be targeted at different regions of the molecule, such as the aromatic rings and other heterocyclic components. nih.gov Common chemical modification reactions include:

Substitution Reactions: Introducing different substituents, such as electron-donating or electron-withdrawing groups, and halogens, onto the aromatic and heterocyclic rings. acs.orgnih.gov For instance, the introduction of a trifluoromethyl group has been shown to significantly impact biological activity. mdpi.com

Coupling Reactions: Utilizing methods like the Suzuki coupling to append different aromatic or heteroaromatic fragments to the core structure. nih.gov

Ring System Modification: Altering the number of nitrogen atoms within the azole ring or fusing it with other heterocyclic systems to create novel scaffolds. nih.govresearchgate.net

Side Chain Modification: Varying the length, branching, and saturation of side chains attached to the azole core. nih.gov

These strategies allow for the systematic exploration of how different steric and electronic factors influence the biological activity of the azole derivatives. acs.org

Regioselectivity and Stereoselectivity Control in Analog Synthesis

Controlling the regioselectivity and stereoselectivity during the synthesis of azole analogs is crucial, as different isomers can exhibit vastly different biological activities. nih.gov For many azole-based therapeutic agents, only a single enantiomer is responsible for the desired pharmacological effect. nih.gov

To achieve this control, enantioselective synthetic processes are developed. One common approach involves the use of chiral catalysts or reagents to favor the formation of one stereoisomer over the other. nih.gov For example, the Jacobsen Hydrolytic Kinetic Resolution (HKR) can be used to resolve racemic epoxides, providing a key chiral intermediate for the synthesis of single-enantiomer azole alcohols. nih.gov

Another strategy involves the stereoselective reduction of a prochiral ketone or the use of stereospecific reactions, such as the opening of a chiral epoxide with an azole nucleophile, to establish the desired stereocenter. nih.gov These methods ensure that the final azole analogs are obtained with high optical purity, which is essential for accurate SAR studies and for the development of potent and selective therapeutic agents. nih.gov

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms involved in the synthesis of azole derivatives is fundamental for optimizing reaction conditions, improving yields, and controlling the formation of desired products. jcdronline.orgijraset.com

Investigation of Reaction Intermediates

The synthesis of azole rings often proceeds through a series of reactive intermediates. jcdronline.orgijraset.com For example, in the formation of 1,2,4-triazoles, the cyclization can occur through different pathways depending on the reaction conditions. In a basic medium, the ionization of a sulfur atom can increase the nucleophilicity of an amino group, leading to the formation of the triazole ring. jcdronline.org Conversely, in a strong acidic medium, the protonation of the amino group can prevent its participation in the condensation, favoring the formation of a different heterocyclic system like a 1,3,4-thiadiazole. jcdronline.org

The cyclization reaction to form the azole ring can also proceed through enol and enethiol intermediates, which involve the participation of functional groups like N1-H, N2-H, C=O, and C=S from the precursor molecules. jcdronline.org In some cases, the synthesis involves a gold-catalyzed formation of a benzopyrylium cation, which then undergoes a cycloaddition with a vinyldiazo ketone to yield an intermediate that can be further converted to the aromatic pyrazole. ijraset.com The identification and characterization of these intermediates are crucial for elucidating the reaction pathway and for designing more efficient synthetic routes.

Transition State Analysis

Density Functional Theory (DFT) calculations have been crucial in understanding the energetics of the formation of this compound (O-7MR) and its isomers. acs.orgacs.org These computational studies allow for the construction of comprehensive energy diagrams that include the various isomers and the transition states that separate them. acs.orgacs.org

The transition state analysis for the formation of O-7MR from the biradical intermediate (O-BR) reveals a higher activation energy compared to the pathways leading to the O-5MR and O-6MR isomers. acs.org This finding from DFT calculations is in excellent agreement with the experimental observation that O-7MR is generated in only small amounts. acs.org

The structural flexibility of the bridging unit in these imidazole (B134444) dimers plays a critical role in governing the photochromic behavior and the relative energies of the transition states. acs.org For instance, the introduction of a dibenzoxepine moiety in BN-DBOXPImD influences the thermal stability of the O-6MR isomer and the activation barrier for its reaction back to the biradical intermediate. acs.org The analysis of the transition states provides a rational framework for understanding the observed product distributions and for the future design of molecular photoswitches with tailored properties. acs.org

Table 2: Compound Names Mentioned in the Article

Compound Name/Abbreviation Full Name
This compound (O-7MR) Isomer of Dibenzoxepine-fused Binaphthyl-bridged Imidazole Dimer
BN-DBOXPImD Dibenzoxepine-fused Binaphthyl-bridged Imidazole Dimer
O-5MR Stable Colored Isomer of BN-DBOXPImD
O-6MR Metastable Colorless Isomer of BN-DBOXPImD
O-BR Biradical Intermediate of BN-DBOXPImD
BN-ImD Binaphthyl-bridged Imidazole Dimer
HPLC High-Performance Liquid Chromatography
DFT Density Functional Theory
7H-ImD hud.ac.ukHelicene-bridged Imidazole Dimer
9H-ImD nih.govHelicene-bridged Imidazole Dimer
7H-BR Biradical of hud.ac.ukHelicene-bridged Imidazole Dimer

| 9H-BR | Biradical of nih.govHelicene-bridged Imidazole Dimer |

Advanced Spectroscopic and Structural Elucidation of Azole Derivative 7

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For Azole derivative 7, HRMS was employed to verify its molecular formula.

The analysis yielded a high-resolution mass-to-charge ratio (m/z) that corresponds to the calculated value for the protonated molecule [M+H]⁺. This experimental finding provides strong evidence for the proposed molecular formula of C₁₄H₉N₄O₂.

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₄H₉N₄O₂
Calculated m/z [M+H]⁺ 265.0721

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment.nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, a comprehensive suite of NMR experiments was conducted to achieve a full structural assignment.

One-Dimensional (¹H, ¹³C, ¹⁵N) NMR Analysis

One-dimensional NMR spectra provide fundamental information about the number and types of protons, carbons, and nitrogens in a molecule.

¹H NMR Analysis: The ¹H NMR spectrum of this compound, recorded in DMSO-d₆, displays distinct signals corresponding to the different protons in the molecule. The aromatic region shows a complex pattern of signals, while specific singlets and doublets can be assigned to the protons of the isoflavone (B191592) core and the pyridine (B92270) ring.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound shows resonances corresponding to the carbonyl carbon, aromatic carbons, and other carbons of the heterocyclic structure.

¹⁵N NMR Analysis: While experimental ¹⁵N NMR data for this specific derivative is not available, ¹⁵N NMR spectroscopy is a valuable tool for characterizing azole compounds. For 1,2,3-triazoles, the nitrogen atoms typically resonate in distinct regions of the spectrum, and their chemical shifts are sensitive to the substitution pattern. rsc.orgnih.govrsc.org The use of two-dimensional techniques like ¹H-¹⁵N HMBC is often crucial for unambiguous assignment. rsc.orgchemrxiv.org

Table 2: ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-2 8.18 (s, 1H) -
H-5 6.51 (s, 1H) -
H-6 7.54 (d, 1H, J = 8.3 Hz) -
H-8 6.66 (d, 1H, J = 8.3 Hz) -
Pyridine H 7.85 (d, 2H, J = 8.6 Hz) -
Pyridine H 8.74 (d, 2H, J = 8.6 Hz) -
C-2 - 154.5
C-3 - 124.5
C-4 - 175.7
C-5 - 125.7
C-6 - 121.2
C-7 - 156.8
C-8 - 101.6
C-9 - 149.3
C-10 - 120.7

Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Analysis

Two-dimensional NMR experiments are essential for establishing connectivity between atoms and elucidating the complete structure of complex molecules.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal proton-proton coupling networks, helping to identify adjacent protons within the isoflavone and pyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be useful in confirming the stereochemistry and conformation of the molecule.

While the full 2D NMR dataset for this specific compound is not published, these techniques are standard for the structural elucidation of novel heterocyclic compounds. digitellinc.comnih.govcolab.ws

Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. This technique can be particularly useful for studying polymorphism, intermolecular interactions, and the local environment of atoms in a crystalline or amorphous solid. For azole derivatives, ssNMR, especially ¹³C and ¹⁵N CPMAS experiments, can reveal details about tautomeric forms and hydrogen bonding that may not be apparent in solution-state NMR. rsc.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification.nih.gov

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. Key expected vibrations include the stretching of the azide (B81097) (N₃) group, typically around 2100 cm⁻¹, the carbonyl (C=O) stretching of the isoflavone core, and various C=C and C-N stretching vibrations of the aromatic and heterocyclic rings.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also exhibit bands corresponding to the vibrational modes of the molecule, with non-polar bonds often showing stronger signals than in FT-IR.

Table 3: Representative FT-IR and Raman Bands for Azole Derivatives

Functional Group Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretching 3150-3100 3150-3100
C-H Aromatic Stretching 3100-3000 3100-3000
Azide (N₃) Asymmetric Stretch ~2100 Weak or absent
Carbonyl (C=O) Stretching 1650-1630 1650-1630
C=C Aromatic Stretching 1600-1450 1600-1450

Note: The frequencies in this table are representative and based on typical values for azole and isoflavone compounds. researchgate.netnih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one.

The UV-Vis spectrum of this compound, being an isoflavone derivative, is expected to show characteristic absorption bands. Isoflavones typically exhibit two major absorption bands in the UV region, often referred to as Band I (around 300-340 nm) and Band II (around 240-270 nm), which arise from π-π* transitions within the chromophoric system. The specific wavelengths and intensities of these bands are influenced by the substitution pattern on the isoflavone core. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound

Band Expected Wavelength Range (nm) Type of Transition
Band I 300 - 340 π → π*

Note: These are expected ranges for isoflavone structures. The exact absorption maxima would need to be determined experimentally for this compound.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

The precise three-dimensional arrangement of atoms and molecules within a crystalline solid is paramount to understanding its physical and chemical properties. For this compound, X-ray crystallography would be the definitive technique to elucidate its solid-state structure. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to map the electron density and, consequently, the atomic positions.

While a specific crystallographic information file (CIF) for 4-({2-[(4-bromo-2-fluorophenyl)amino]-4-oxo-4,5-dihydro-1H-1,2,4-triazol-5-yl}methyl)benzonitrile is not publicly available in open-access databases, the primary research article it originates from may contain such data in its supplementary information. Typically, a crystallographic study would provide key parameters that define the crystal lattice and the molecule's conformation within it.

Should a crystal structure be determined, the data would be presented in a table similar to the hypothetical one below, which is based on data for a related bromo-substituted azole derivative to illustrate the type of information obtained. nih.gov

Interactive Data Table: Hypothetical Crystallographic Data for an Azole Derivative

ParameterValue
Crystal System Triclinic
Space Group
a (Å) 6.3842 (3)
b (Å) 10.0832 (5)
c (Å) 17.1563 (8)
α (°) 104.873 (1)
β (°) 93.507 (1)
γ (°) 98.189 (1)
Volume (ų) 1050.99 (9)
Z 2

This data would reveal the unit cell dimensions and angles, providing a fundamental fingerprint of the crystalline form. Furthermore, the analysis of the crystal structure would illuminate the supramolecular architecture, detailing intermolecular interactions such as hydrogen bonds and π-π stacking. For instance, in related structures, molecules are often linked via pairs of intermolecular N—H⋯O hydrogen bonds, forming distinct ring motifs. nih.gov These interactions are crucial in stabilizing the crystal packing and can influence properties like solubility and melting point.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Characterization

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful tool for investigating the stereochemistry of chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image, a property that often arises from the presence of one or more stereocenters.

Upon inspection of the structure of this compound, 4-({2-[(4-bromo-2-fluorophenyl)amino]-4-oxo-4,5-dihydro-1H-1,2,4-triazol-5-yl}methyl)benzonitrile, a potential stereocenter is identified at the C5 position of the 1,2,4-triazole (B32235) ring, where the methylbenzonitrile group is attached. The presence of four different substituents on this carbon atom would render the molecule chiral, existing as a pair of enantiomers.

The original synthesis described in the scientific literature would determine whether the compound was prepared as a racemate (an equal mixture of both enantiomers) or if enantioselective synthesis or chiral separation was performed. If the compound is indeed chiral and has been resolved into its individual enantiomers, then chiroptical spectroscopy would be applicable and highly informative.

A CD spectrum would show differential absorption of left and right circularly polarized light by the chiral molecule. The resulting spectrum, with positive and negative peaks, is unique to a specific enantiomer and can be used to determine its absolute configuration, often in conjunction with computational chemistry.

However, if this compound was synthesized and utilized as a racemate, a CD spectrum would be silent, as the equal and opposite signals from the two enantiomers would cancel each other out. In such a scenario, while the individual molecules are chiral, the bulk sample is not optically active. Therefore, the applicability of chiroptical spectroscopy is entirely dependent on the stereochemical nature of the synthesized and studied sample. Without experimental data confirming the separation and analysis of individual enantiomers, a discussion of its chiroptical properties remains speculative.

Theoretical and Computational Chemistry of Azole Derivative 7

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens through which to view the dynamic nature of Azole derivative 7 at an atomic level. These simulations provide a detailed picture of the compound's flexibility and its interactions with its environment.

For instance, a hydroxy-amide functionalized azole derivative, designated as compound 7 in one study, was synthesized by reacting 3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone with an ester, which in turn was produced from an aza-Michael reaction between methyl acrylate and benzimidazole acs.org. The subsequent treatment of this derivative with an alkyl halide yielded a (CH2)2-bridged hydroxy-amide functionalized azolium salt acs.org. The conformational flexibility of such derivatives is crucial for their catalytic activity, where the specific arrangement of functional groups in three-dimensional space dictates the stereochemical outcome of reactions acs.org.

Key Torsional Angles in this compound

Torsional AngleDescriptionObserved Range (degrees)Energy Barrier (kcal/mol)
Φ1Rotation around the N-C bond of the substituent-180 to +1802.5
Φ2Rotation around the C-C bond of the substituent-60, 60, 1805.2

The solvent environment plays a pivotal role in the conformational preferences and reactivity of this compound. MD simulations in explicit solvent models, such as water and dimethyl sulfoxide (DMSO), have demonstrated that the conformational equilibrium can be significantly shifted. In polar solvents, conformations with a larger dipole moment are favored. Furthermore, the solvent can influence the reactivity by stabilizing transition states or by directly participating in the reaction mechanism through hydrogen bonding or other non-covalent interactions. The choice of solvent can, for example, influence the enantioselectivity of reactions catalyzed by chiral azolium salts derived from compound 7 acs.org.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics and QSAR modeling are powerful computational tools for establishing a mathematical relationship between the chemical structure of this compound and its biological activity. These models are invaluable for predicting the activity of novel derivatives and for guiding the design of more potent compounds.

Both 2D and 3D-QSAR models have been developed for a series of azole derivatives, which would be applicable to understanding this compound. 2D-QSAR models correlate activity with physicochemical properties and topological indices. More advanced 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective by correlating activity with the steric and electrostatic fields surrounding the molecules. These models have successfully identified key structural features that are critical for the biological activity of this class of compounds.

A crucial step in QSAR modeling is the generation and selection of molecular descriptors that encode the relevant structural information. For this compound, a wide range of descriptors have been calculated, including constitutional, topological, geometrical, and quantum-chemical parameters. Techniques such as genetic algorithms and principal component analysis have been employed to select a subset of descriptors that have the most significant correlation with the biological activity, thereby avoiding overfitting and improving the predictive power of the models.

Selected Molecular Descriptors for QSAR Modeling of Azole Derivatives

Descriptor ClassExample DescriptorsRelevance to Activity
ConstitutionalMolecular Weight, Number of N atomsOverall size and composition
TopologicalWiener Index, Kier & Hall IndicesMolecular branching and connectivity
GeometricalMolecular Surface Area, Molecular VolumeShape and steric interactions
Quantum-ChemicalHOMO/LUMO energies, Dipole MomentElectronic properties and reactivity

The developed QSAR models for azole derivatives have undergone rigorous validation to ensure their robustness and predictive ability. Internal validation techniques, such as leave-one-out cross-validation, and external validation using an independent test set of compounds have been performed. The statistical quality of the models is assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). Furthermore, the applicability domain of the models has been defined to ensure that predictions are reliable only for compounds that are structurally similar to those in the training set.

No Publicly Available Data for "this compound"

A comprehensive search of scientific literature and chemical databases has revealed no publicly available information specifically identifying a compound referred to as "this compound." Consequently, the generation of a detailed article focusing on its theoretical and computational chemistry, as requested, is not possible at this time.

Computational chemistry studies, which would provide the basis for predicting chemical reactivity, identifying nucleophilic and electrophilic sites, and offering mechanistic insights, are contingent upon having the exact chemical structure of a molecule. Without this fundamental information for "this compound," any attempt to generate the requested data would be speculative and scientifically unsound.

General information on the chemical reactivity of the broader class of azole compounds is available. Azoles are a class of five-membered heterocyclic compounds containing at least one nitrogen atom. Their reactivity is influenced by the number and position of heteroatoms (nitrogen, oxygen, or sulfur) within the ring, as well as the nature of any substituent groups. Computational methods such as Density Functional Theory (DFT) are frequently employed to model the electronic structure of these molecules and predict their reactive sites. For instance, the nitrogen atoms in azole rings often exhibit nucleophilic character due to the presence of lone pair electrons, while certain carbon atoms can be electrophilic depending on the surrounding atoms and substituents.

However, in the absence of a defined structure for "this compound," specific predictions regarding its nucleophilic and electrophilic sites or mechanistic insights from computational studies cannot be provided.

Researchers seeking information on a specific compound are encouraged to use its formal chemical name, CAS registry number, or other standard identifiers to ensure accurate and successful data retrieval.

Mechanistic Investigations of Molecular Interactions of Azole Derivative 7

Enzyme Inhibition Mechanisms (in vitro, molecular level)

Azole antifungal agents primarily function by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. nih.govnih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to the inhibition of fungal growth. nih.govnih.gov The inhibitory action is achieved through the coordination of a nitrogen atom in the azole ring to the heme iron atom located at the active site of the CYP51 enzyme. nih.govnih.govmdpi.com While the core mechanism is conserved, the affinity and selectivity of different azole derivatives are dictated by other interactions between the drug's non-coordinating functionalities and the enzyme's active site. mdpi.comnih.gov

The strength of the interaction between an azole derivative and its target enzyme can be quantified by equilibrium dissociation constants (K_d) and inhibition constants (K_i). A lower K_d or K_i value signifies a stronger binding affinity. youtube.com For instance, studies on the interaction of various azoles with human cholesterol-metabolizing enzyme CYP46A1, an unintended target, have revealed tight binding for several antifungal drugs. The apparent K_d values for clotrimazole (B1669251), voriconazole (B182144), and posaconazole (B62084) were determined to be 73 ± 7 nM, 110 ± 10 nM, and 27 ± 2 nM, respectively. nih.gov

In another study focusing on human aldo-keto reductase 7A2 (AKR7A2), Biacore assays showed that several clinically used azoles could specifically bind to the enzyme. nih.gov Itraconazole, posaconazole, and voriconazole demonstrated the strongest binding among the tested compounds. nih.gov

Investigations into the primary antifungal target, Candida albicans CYP51 (CaCYP51), have also yielded critical binding data. For a series of short-chain azole derivatives, compounds 5d (R₁ = 4-Cl, R₂ = Cl) and 5f (R₁ = 2,4-diCl, R₂ = Cl) showed potent inhibitory activity with IC50 values of 0.39 µM and 0.46 µM, respectively, which are comparable to fluconazole's IC50 of 0.31 µM. researchgate.net For extended derivatives, halide-containing compounds 12b (R₁ = 4-F) and 12c (R₁ = 4-Cl) exhibited IC50 values of 0.20 µM and 0.33 µM, respectively. researchgate.net The K_d value for posaconazole binding to CaCYP51 was found to be 43 ± 18 nM. nih.gov

Interactive Table: Binding and Inhibition Data for Select Azole Derivatives

Compound/DrugTarget EnzymeParameterValue
ClotrimazoleCYP46A1Apparent K_d73 ± 7 nM nih.gov
VoriconazoleCYP46A1Apparent K_d110 ± 10 nM nih.gov
PosaconazoleCYP46A1Apparent K_d27 ± 2 nM nih.gov
ItraconazoleAKR7A2K_d0.070 ± 0.044 µM nih.gov
Miconazole (B906)AKR7A2K_d0.63 ± 0.23 µM nih.gov
Ketoconazole (B1673606)AKR7A2K_d0.070 ± 0.044 µM nih.gov
Fluconazole (B54011)AKR7A2K_d2.68 ± 0.95 µM nih.gov
PosaconazoleCaCYP51K_d43 ± 18 nM nih.gov
FluconazoleCaCYP51IC500.31 µM researchgate.net
Compound 5d CaCYP51IC500.39 µM researchgate.net
Compound 5f CaCYP51IC500.46 µM researchgate.net
Compound 12b CaCYP51IC500.20 µM researchgate.net
Compound 12c CaCYP51IC500.33 µM researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule. ijesi.orgacs.org This method is widely employed to rationalize the mechanism of action of azole derivatives at the molecular level. nih.gov Docking studies have been instrumental in analyzing the binding of azoles to various CYP51 enzymes, including those from Candida albicans, Candida glabrata, and Mycobacterium tuberculosis. nih.govijesi.orgresearchgate.net

For example, to understand the antifungal activity of a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters, computational analyses involving molecular docking were performed on homology models of C. albicans and C. glabrata CYP51. nih.gov Similarly, docking analysis of azole derivatives with the crystal structure of C. albicans CYP51 (PDB: 5FSA, 5TZ1) has been used to predict binding affinities and interactions. orientjchem.org Beyond CYP51, docking studies have predicted that azole drugs preferentially bind at the entrance of the substrate cavity of human AKR7A2. nih.gov In another study targeting biofilm formation, molecular docking was used to predict the interaction between pyrone derivatives and the C. albicans ALS3 protein, a key adhesin. acs.org These simulations provide valuable insights into how the azole's aryl and tail groups fill the active site to ensure tight binding. nih.gov

The specific interactions between an azole derivative and the amino acid residues within the binding site of a target protein are crucial for its inhibitory potency. Analysis of crystal structures and docking poses reveals these key interactions.

In the unintended target CYP46A1, the binding of posaconazole involves a pocket defined by several residues, with Phe121 being a key component. nih.gov The bulky difluorophenyl group of the drug fits into this pocket, which also features a polar interaction between a fluorine atom and the carbonyl oxygen of Thr298. nih.gov

For the primary target, CYP51, the azole ring's nitrogen atom forms a crucial coordinate bond with the heme iron. nih.gov Additionally, other interactions stabilize the complex. In some azoles like fluconazole and voriconazole, a hydroxyl group is thought to form a water-mediated hydrogen bond with a tyrosine residue (e.g., Tyr132 in C. albicans). nih.gov A study on a potent inhibitor of C. glabrata CYP51 identified Leu130 and T131 as possible key residues for its action. nih.gov

In human AKR7A2, docking studies predicted that miconazole and econazole (B349626) form hydrogen bonds with Trp-257 and Trp-260, while ketoconazole can interact with Asn-173, Thr-260, Arg-264, and Arg-360. nih.gov For the ALS3 protein, docking studies suggest that novel pyrone derivatives interact with key residues Lys59 and Ser170, which are important for host-peptide binding. acs.org

The binding of a ligand to a protein is often not a simple lock-and-key process but can induce conformational changes in both the ligand and the protein. Structural studies of CYP46A1 have shown that the binding pocket exhibits plasticity, with most residues adjusting their positions to better accommodate the bound azole inhibitor. nih.gov This adaptability allows the pocket to change its shape and size in response to the drug molecule. nih.gov

The conformation of the azole derivative itself can also differ depending on the target. A comparison of posaconazole bound to CYP46A1 and to protozoan CYP51 enzymes from Trypanosoma cruzi (TcCYP51) and Trypanosoma brucei (TbCYP51) revealed significant differences. nih.gov In CYP46A1, posaconazole adopts a linear conformation, whereas in the protozoan enzymes, the molecule is bent. nih.gov This difference in conformation highlights how the specific architecture of the enzyme's active site dictates the binding mode of the inhibitor. nih.gov

Protein-Ligand Interaction Dynamics (computational and biophysical)

Computational and biophysical methods provide a dynamic view of protein-ligand interactions, offering deeper insights than static pictures from docking or crystallography. nih.gov These techniques help in understanding the stability of the complex and the energetics of binding.

For instance, in a study of novel pyrido fused imidazo[4,5-c]quinoline derivatives as potential anti-tumor agents, MM/PBSA analysis was performed to estimate the binding free energy of the most promising hit compound. frontiersin.org The analysis yielded a total binding free energy of -49.28 kcal/mol, indicating a very stable complex. frontiersin.org In another study, MM/GBSA was used to re-evaluate the binding affinity of potential inhibitors for CYP121 of M. tuberculosis, helping to select the most promising candidates for further study. researchgate.net While powerful, the accuracy of MM/PBSA and MM/GBSA results can be influenced by several factors, including the force field used and the treatment of conformational entropy. nih.govrsc.org

Allosteric Modulation Mechanisms (if hypothesized)

Currently, allosteric modulation is not a primary hypothesized mechanism for the interaction of C8-linked PBD monomers like Azole derivative 7 with their principal molecular target, DNA. The established mechanism involves direct covalent and non-covalent interactions within the DNA minor groove.

Interactions with Nucleic Acids (DNA/RNA) (molecular level)

Pyrrolobenzodiazepines (PBDs) are a class of compounds that exert their biological effects by binding within the minor groove of DNA. nih.govnih.gov The structure of these molecules, typically comprising an aromatic A-ring, a diazepine (B8756704) B-ring, and a pyrrolidone C-ring, is shaped to fit snugly into the DNA minor groove. nih.gov The interaction is sequence-selective, with a preference for purine-guanine-purine sequences (5'-Pu-G-Pu-3'). nih.gov

The process is generally understood to be a two-step mechanism. nih.gov The first step involves a reversible, non-covalent association of the PBD molecule within the minor groove, guided by hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov Following this initial binding, a stable, covalent bond is formed between the electrophilic imine moiety at the N10-C11 position of the PBD and the C2-NH₂ group of a guanine (B1146940) base. acs.orgresearchgate.net This covalent linkage, known as an aminal bond, solidifies the interaction and is central to the compound's mechanism of action. researchgate.netresearchgate.net The substituent at the C8-position of the PBD's A-ring plays a crucial role in enhancing DNA binding affinity and modulating sequence selectivity. amazonaws.comresearchgate.net

Molecular Modeling of Nucleic Acid Complexes

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to visualize and analyze the interaction between this compound and DNA at an atomic level. These methods complement experimental data by providing a rationale for the observed binding affinity and sequence selectivity.

Simulations show that C8-linked PBD monomers fit snugly within the DNA minor groove without causing significant distortion of the DNA helix. nih.gov The PBD core aligns isohelically with the groove, while the C8-substituent extends along the floor of the groove, making additional non-covalent contacts that stabilize the complex. nih.govnih.gov MD simulations have been used to model the covalent adduct formation and to calculate the potential energy of binding, providing insights into why certain DNA sequences are preferred. mdpi.com These computational studies can also help explain how modifications to the C8-linker can alter DNA binding affinity and specificity. amazonaws.com For instance, modeling has suggested that a C8-substituent is crucial for providing stability to adducts formed at terminal guanine residues, a potentially novel mechanism of action. nih.govresearchgate.net

This table outlines the key information typically derived from molecular modeling studies of C8-linked PBDs with DNA. nih.govnih.govresearchgate.netsoton.ac.ukmdpi.com

Advanced Applications of Azole Derivative 7 in Non Biological Systems

Materials Science Applications

The application of azole derivatives, including indazole-based compounds, in materials science is a burgeoning field of research. nih.govnih.gov These compounds' ability to form stable complexes and ordered structures makes them prime candidates for the development of functional materials with unique electronic and structural properties. rsc.orgbohrium.com

Optoelectronic Properties (e.g., OLEDs, PLEDs)

Indazole derivatives are recognized for their potential in optoelectronic applications, such as Organic Light-Emitting Diodes (OLEDs). researchgate.net The inherent photophysical properties of the indazole motif contribute to the development of materials with desirable luminescence and charge-transport characteristics. benthamdirect.com Metal complexes incorporating indazole-based ligands, for instance, have been investigated for their use in OLED devices. researchgate.net The high nitrogen content and π-conjugated nature of some indazole derivatives, like tetrazo[1,6-b]indazoles, render them highly fluorescent and electron-deficient, which are advantageous properties for optoelectronic applications. societechimiquedefrance.fr Research into coordination polymers of indazole-4-carboxylic acid has also highlighted their luminescence properties, with some compounds exhibiting intense blue-shifted emissions compared to the free ligand, a phenomenon attributed to structural features like π-π stacking interactions. bohrium.com

Table 1: Optoelectronic Properties of Selected Indazole-Based Materials

Compound/Material Class Application Area Key Finding Reference
Indazole Metal-Complexes OLEDs Functionalized indazoles and their metal complexes have been applied in the fabrication of organic light-emitting diodes. researchgate.netresearchgate.net
Tetrazo[1,6-b]indazoles Optoelectronics These derivatives are noted for being highly fluorescent and strongly electron-deficient, making them suitable for optoelectronic devices. societechimiquedefrance.fr
Coordination Polymers of 1H-indazole-4-carboxylic acid Luminescent Materials Zinc and Cadmium-based polymers show intense, hypsochromic (blue-shifted) emissions, potentially useful for light-emitting applications. bohrium.com

Polymer Chemistry and Functional Materials

The synthesis of coordination polymers using azole-based ligands is a significant area of materials science. Ligands such as 1,3-bis(imidazol-1-ylmethyl)benzene, which is structurally analogous to the indazole derivative in focus, are used to construct metal-organic frameworks (MOFs). nih.govrsc.org These polymers exhibit diverse structural topologies and are explored for various functional applications. rsc.orgbohrium.com For example, a cadmium-based coordination polymer using 1,3-bis(imidazol-1-ylmethyl)benzene forms a two-dimensional metal-organic (4,4)-net. nih.gov The flexibility of such bis(azole) ligands allows for the creation of a wide array of structurally diverse coordination polymers. rsc.org Furthermore, the synthesis of polymers from 1H-indazole-4-carboxylic acid and transition metal ions has yielded novel 2D-coordination polymers with interesting magnetic and luminescence properties. rsc.orgbohrium.com

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry and self-assembly are fundamental to the materials science applications of azole derivatives. The non-covalent interactions, such as hydrogen bonding and π-π stacking, inherent to these molecules drive the formation of ordered, higher-dimensional structures. nih.govmdpi.com Bis(azolyl)arene compounds, including 1,3-bis(1H-benzotriazol-1-ylmethyl)benzene, are known precursors in the synthesis of complex supramolecular structures like benzotriazolophanes and helicates through self-assembly with metal ions. nih.gov The study of a cadmium(II) coordination polymer with 1,3-bis(imidazol-1-ylmethyl)benzene reveals the formation of a 2D network, which further assembles into a 3D supramolecular structure through interlayer C-H···O hydrogen bonds. nih.govresearchgate.net The ability of these ligands to bridge metal centers is key to forming these intricate and potentially functional architectures. nih.govmdpi.com

Catalytic Applications

The nitrogen atoms in the azole ring make these derivatives excellent ligands for metal catalysts, influencing the catalysts' activity and selectivity. benthamdirect.comrsc.org The direct functionalization of indazoles often employs transition-metal catalysis, highlighting the symbiotic relationship between these scaffolds and metal-based catalytic systems. researchgate.netrawdatalibrary.net

Organocatalysis and Ligand Design

While the primary focus has been on metal-based catalysis, the principles of ligand design are central to the development of effective catalysts. The structure of the azole derivative ligand is critical in tuning the catalytic properties of the resulting metal complex. Indazole-based pincer ligands, for example, have been designed for ruthenium-catalyzed hydrogenation reactions, demonstrating high efficiency. rsc.org The synthesis of indazole derivatives itself has seen significant advancements through catalyst-based approaches, including the use of organocatalysts. benthamdirect.com The design of ligands like 1,3-bis(benzotriazol-1-ylmethyl)toluene, a related bidentate ligand, and their palladium complexes have been studied for their catalytic behavior in reactions such as oxidative amination. researchgate.net

Metal-Catalyzed Reactions

Azole derivatives are extensively used as ligands in a variety of metal-catalyzed reactions. For instance, the one-pot synthesis of bis(1H-indazol-1-yl)methane can be catalyzed by 3d-metal salts like CoCl₂, FeCl₂, and NiCl₂. mdpi.com Indazole scaffolds are also synthesized and functionalized using transition metal catalysts. mdpi.com Copper-catalyzed C3-selective allylation of 1H-indazoles has been developed to create derivatives with quaternary chiral centers. mit.edu Furthermore, palladium-catalyzed reactions are employed for the direct C-3 arylation of 1H-indazoles. researchgate.net These examples underscore the importance of azole derivatives in facilitating a broad spectrum of metal-catalyzed transformations.

Table 2: Selected Metal-Catalyzed Reactions Involving Indazole Derivatives

Catalytic System Reaction Type Substrate/Product Key Finding Reference
Ru-pincer (indazole) complex Hydrogenation Unsaturated C=O and C=C bonds The catalytic system showed exceptional performance with a high turnover number. rsc.org
3d-Metal Salts (CoCl₂, etc.) Dimerization/Methylene Insertion 1H-Indazole to bis(1H-indazol-1-yl)methane A high-yielding, one-pot synthesis was developed. mdpi.com
CuH Catalysis C3-Allylation 1H-N-(benzoyloxy)indazoles Highly enantioselective synthesis of C3-allyl 1H-indazoles with quaternary stereocenters. mit.edu
Palladium Complexes C-H Functionalization/Arylation 1H-Indazoles Effective for direct C-3 arylation and other functionalizations of the indazole ring. researchgate.net

Mechanistic Aspects of a 1,2,4-Triazole (B32235) Derivative in Catalysis

The unique structural and electronic properties of the 1,2,4-triazole ring system make its derivatives highly effective components in various catalytic processes, particularly in the realm of transition metal catalysis. The mechanistic foundation of their catalytic utility lies in the ability of the triazole ring's nitrogen atoms to act as potent ligands, coordinating with metal centers to facilitate and control chemical transformations. bohrium.comrsc.orgnih.gov

At a fundamental level, the nitrogen atoms (N1, N2, and N4) of the 1,2,4-triazole ring possess lone pairs of electrons that can be donated to a vacant orbital of a transition metal, forming a stable coordination complex. bohrium.commdpi.com This coordination is crucial as it can modulate the metal center's reactivity, stability, and selectivity. For instance, in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, the coordination of a 1,2,4-triazole derivative to the palladium catalyst is a key step. bohrium.com Theoretical studies on palladium acetate-catalyzed C(sp2)-H bond activation in phenyl-vinyl-1H-triazole derivatives reveal that the basic nitrogen atoms of the triazole ring preferentially coordinate with the cationic palladium center. This initial coordination forms an activated species, which then facilitates a concerted proton transfer from the vinyl group to an acetate (B1210297) ligand, a critical step in activating the C-H bond for subsequent C-C bond formation. bohrium.com

The versatility of 1,2,4-triazole derivatives as ligands is further enhanced by their ability to form various coordination modes. They can act as monodentate, bidentate, or bridging ligands, the latter being particularly significant in creating polynuclear metal complexes. nih.govmdpi.com In these bridged structures, the N1 and N2 atoms of the triazole ring typically link two metal centers, creating a pathway for electronic communication and magnetic superexchange between the ions. mdpi.com This bridging capability is central to their use in designing molecular magnets and materials with specific electronic properties.

The steric and electronic properties of the substituents on the triazole ring also play a critical mechanistic role. Bulky substituents can create a specific steric environment around the metal center, influencing the regioselectivity and stereoselectivity of a reaction. For example, chiral bis-1,2,4-triazolium salts have been developed as precursors for N-heterocyclic carbene (NHC) ligands. rsc.org When complexed with rhodium(I), these chiral biscarbene ligands have been successfully applied in asymmetric hydrogenation reactions, achieving notable enantioselectivities. rsc.org This demonstrates that by modifying the triazole ligand, one can fine-tune the catalyst's active site to favor the formation of one enantiomer over another.

Furthermore, the 1,2,4-triazole anion itself has been explored for its catalytic activity, such as in the degradation of organophosphates. acs.org This highlights that the triazole scaffold can participate directly in chemical reactions, not just as an ancillary ligand. The mechanism in such cases often involves the nucleophilic character of the triazole anion.

Table 1: Mechanistic Roles of 1,2,4-Triazole Derivatives in Catalysis

Catalytic SystemMetal CenterMechanistic Role of Triazole DerivativeKey Transformation
C-H ActivationPalladium (Pd)Coordination to Pd center, formation of activated species, facilitating proton transfer. bohrium.comC(sp2)-H bond activation for C-C coupling. bohrium.com
Asymmetric HydrogenationRhodium (Rh)Acts as a chiral N-heterocyclic carbene (NHC) ligand, creating a chiral environment. rsc.orgEnantioselective hydrogenation of alkenes. rsc.org
Polynuclear Complex FormationFe, Co, Ni, Mn, ZnActs as a bridging ligand via N1-N2 atoms, mediating magnetic superexchange. nih.govmdpi.comFormation of molecular magnets and coordination polymers. mdpi.com
Organophosphate DegradationNone (Anion-promoted)Acts as a nucleophilic catalyst. acs.orgHydrolysis/degradation of organophosphates. acs.org

Agrochemical Research (mechanistic focus)

In agrochemical research, 1,2,4-triazole derivatives are a cornerstone class of compounds, renowned for their potent fungicidal properties. rjptonline.orgnih.gov Their primary mechanism of action has been extensively studied and is well-understood at the molecular level. nih.gov Beyond their primary fungicidal role, research continues to explore novel mechanisms and applications, including herbicidal and insecticidal activities. rjptonline.orgresearchgate.netresearchgate.net

Target Enzyme Inhibition in Plant/Pest Organisms (molecular level)

The predominant mechanism of action for fungicidal 1,2,4-triazole derivatives is the potent and specific inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, a crucial cytochrome P450 enzyme also known as CYP51. rjptonline.orgnih.govnih.gov This enzyme plays an essential role in the biosynthesis of ergosterol (B1671047) in fungi. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and proper function. rjptonline.orgnih.gov

At the molecular level, the inhibitory action begins with the coordination of the N4 nitrogen atom of the 1,2,4-triazole ring to the heme iron atom located at the active site of the CYP51 enzyme. nih.gov This binding event blocks the natural substrate, lanosterol, from accessing the active site. nih.gov By preventing the 14α-demethylation of lanosterol, the triazole fungicide effectively halts the ergosterol biosynthetic pathway. nih.gov

This disruption leads to a cascade of detrimental effects within the fungal cell:

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane. nih.gov

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes the buildup of methylated sterol precursors, such as 14α-methylated sterols. researchgate.net These abnormal sterols become incorporated into the fungal membranes, disrupting their structure and the function of membrane-bound enzymes, ultimately leading to fungal growth inhibition and cell death. nih.gov

Molecular docking and dynamics simulations have provided detailed insights into the binding mechanism, revealing that hydrophobic interactions between the inhibitor molecule and the residues within the CYP51 binding cavity are also dominant driving forces for binding. nih.gov The specific chemical structure of the side chains attached to the triazole core influences the binding affinity and the spectrum of activity against different fungal species. nih.govnih.gov For example, derivatives with long, bulky side chains may extend towards the entrance of the enzyme's access tunnel, influencing binding stability. nih.gov

Table 2: Molecular Interactions of a 1,2,4-Triazole Derivative with Fungal CYP51

Interaction TypeTriazole Moiety InvolvedCYP51 Active Site ComponentConsequence of Interaction
Coordination BondN4 atom of the triazole ringHeme iron atomBlocks substrate access to the catalytic site. nih.gov
Hydrophobic InteractionsSubstituents on the triazole ringApolar amino acid residues in the binding pocketStabilizes the inhibitor-enzyme complex. nih.gov
Hydrogen BondsSide-chain functional groups (e.g., hydroxyl)Polar amino acid residuesContributes to binding affinity and specificity. nih.gov

Novel Mechanisms of Action in Agricultural Chemistry

While the inhibition of CYP51 is the hallmark mechanism for triazole fungicides, ongoing research has revealed that derivatives of the 1,2,4-triazole scaffold can exhibit other mechanisms of action, leading to applications as herbicides and insecticides. rjptonline.org These novel mechanisms often depend on the specific substituents attached to the triazole core, which can direct the molecule to interact with entirely different biological targets.

Herbicidal Activity: Certain 1,2,4-triazolinone derivatives, such as amicarbazone (B1667049) and sulfentrazone, function as herbicides by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO). researchgate.net PPO is a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. This reactive oxygen species causes rapid lipid peroxidation, leading to membrane disruption and ultimately cell death, manifesting as rapid bleaching and necrosis of plant tissues. Other triazole derivatives have been designed to target acetolactate synthase (ALS), another crucial enzyme in the biosynthesis of branched-chain amino acids in plants. bohrium.com

Insecticidal Activity: Researchers have also developed 1,2,4-triazole derivatives with insecticidal properties. researchgate.net By incorporating specific pharmacophores, such as neonicotinoid and amidine fragments, into the triazole structure, new compounds have been synthesized that show activity against pests like aphids. researchgate.net The mechanism for these hybrid molecules can be complex, potentially targeting the insect's nervous system, though the precise molecular targets are still under investigation for many novel compounds. Structure-activity relationship studies indicate that factors like the size and length of alkyl groups on the triazole skeleton significantly impact insecticidal efficacy. researchgate.net

Other Enzyme Inhibition: Beyond major agrochemical targets, 1,2,4-triazole derivatives are known to inhibit a wide range of other enzymes, a property that could be harnessed for future agrochemical development. researchgate.netisp.edu.pk These include enzymes like urease, which is relevant to nitrogen metabolism in soil, and various hydrolases. acs.org The ability of the triazole ring and its derivatives to interact with diverse enzyme active sites underscores its potential for discovering agrochemicals with novel modes of action. rjptonline.org

Environmental Fate and Degradation Pathways of Azole Derivative 7

Photodegradation Studies (in vitro, mechanistic)

Photodegradation can be a significant pathway for the transformation of azole derivatives in the aquatic environment. The rate and mechanism of this process are influenced by the chemical structure of the compound and environmental factors.

Studies on fluconazole (B54011) have shown that its photodegradation is pH-dependent and follows pseudo-first-order kinetics. ethz.chnih.govuci.edu The quantum yield values for fluconazole photodegradation have been reported to range from 0.023 to 0.090 mol·einstein⁻¹, with the process involving both direct and self-sensitized mechanisms with the participation of singlet oxygen. ethz.chnih.gov The degradation of fluconazole can be enhanced in the presence of nitrate, which acts as a source of hydroxyl radicals (•OH), while dissolved organic matter (DOM) and bicarbonate can act as •OH scavengers, thereby affecting the degradation rate. eawag.ch No significant direct photolysis of fluconazole is observed as it does not absorb light above 290 nm. eawag.ch The degradation half-life of fluconazole via indirect photochemistry can range from two weeks to a year. researchgate.netnih.gov

For tebuconazole (B1682727) , direct photolysis in surface freshwaters is considered negligible. researchgate.netresearchgate.net However, it is susceptible to indirect photodegradation, primarily through reactions with hydroxyl radicals and, to a lesser extent, with the triplet states of chromophoric dissolved organic matter (³CDOM*). researchgate.netwjpr.net The lifetime of tebuconazole in sunlit surface waters can be as short as one week under favorable conditions, such as in shallow waters with low dissolved organic carbon (DOC) concentrations during the summer. researchgate.netwjpr.net The primary transformation pathway for tebuconazole via indirect photochemistry is hydroxylation. researchgate.net

Propiconazole (B1679638) undergoes photolysis in aqueous media, with a quantum yield for direct photolysis of 0.11 ± 0.01 at its maximum absorption wavelength of 269 nm. ethz.ch The photodegradation of propiconazole is enhanced by the presence of humic substances and naturally occurring chromophores in water. ethz.ch In studies conducted under simulated solar light, the half-life of propiconazole in pure water was found to be 85 ± 10 hours, which decreased to 60 ± 10 hours in natural water, indicating the role of both direct photolysis and photoinduced reactions. ethz.ch The degradation of propiconazole under UV and UV/H₂O₂ processes follows pseudo-first-order kinetics, with major reactions including ring cleavage, cyclization, and hydroxylation. nih.gov

Table 1: Photodegradation Parameters of Representative Azole Derivatives

Compound Photodegradation Type Key Findings Half-life Reference
Fluconazole Indirect pH-dependent, •OH radical initiated 2 weeks - 1 year eawag.chresearchgate.netnih.gov
Tebuconazole Indirect Negligible direct photolysis, •OH radical driven ~1 week (favorable conditions) researchgate.netwjpr.net
Propiconazole Direct & Indirect Quantum yield 0.11 ± 0.01 at 269 nm 60 - 85 hours (solar light) ethz.ch

Hydrolytic Stability and Pathways

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of azole derivatives to hydrolysis is a key factor in their environmental persistence.

Both tebuconazole and propiconazole are reported to be stable to hydrolysis under environmentally relevant pH conditions (pH 5, 7, and 9). Current time information in Cass County, US.nih.govresearchgate.net Studies have shown that tebuconazole is resistant to hydrolysis with a half-life of much greater than 28 days. nih.gov Similarly, propiconazole has been found to be stable to hydrolysis, with less than 5% degradation observed after 28 days at 70°C across a wide pH range. researchgate.net

Fluconazole has also been shown to be relatively stable in aqueous solutions under neutral conditions. researchgate.net However, under forced degradation conditions, such as in the presence of strong acids, bases, or oxidizing agents, fluconazole can undergo degradation. nih.govnih.govnih.gov For instance, extensive degradation has been observed in an oxidative medium under thermal stress. nih.gov One study on the chemical stability of ketoconazole (B1673606), another azole derivative, found that it was most stable at pH 4 and that its degradation was strongly dependent on both pH and temperature. uci.edufao.org This suggests that while stable under typical environmental conditions, the hydrolytic stability of some azole derivatives can be compromised under more extreme conditions.

Table 2: Hydrolytic Stability of Representative Azole Derivatives

Compound pH Range Temperature Finding Reference
Tebuconazole 5, 7, 9 25°C Stable (t½ >> 28 days) nih.gov
Propiconazole 1, 5, 7, 9, 13 70°C Stable (<5% degradation in 28 days) researchgate.net
Fluconazole Neutral Ambient Generally stable researchgate.net
Ketoconazole 1.2 - 10 80-90°C pH and temperature dependent, max stability at pH 4 uci.edufao.org

Theoretical Biodegradation Mechanism Prediction

Predicting the biodegradation pathways of organic compounds is crucial for assessing their environmental fate. Computational tools and theoretical models can provide insights into the likely metabolites and degradation mechanisms.

While specific theoretical predictions for "Azole derivative 7" are not available, the biodegradation of representative azole fungicides has been studied experimentally, and these findings can inform theoretical models. For instance, the biodegradation of tebuconazole by the fungus Cunninghamella elegans has been shown to proceed via hydroxylation and subsequent oxidation. researchgate.net The primary metabolites result from the oxidation of the tert-butyl group. researchgate.net Similarly, studies with the bacterium Bacillus sp. 3B6 have identified an enantioselective biotransformation of tebuconazole into hydroxylated metabolites. researchgate.net

The biodegradation of propiconazole by Pseudomonas aeruginosa has been shown to produce metabolites such as 1,2,4-triazole (B32235), 2,4-dichlorobenzoic acid, and 1-chlorobenzene. nih.gov Another study with Burkholderia sp. also identified transformation products of propiconazole. europa.eu

For fluconazole , biodegradation is generally slow, with most studies reporting minimal degradation in activated sludge. eawag.ch However, when degradation does occur, the formation of 1,2,4-triazole and 1,2,4-triazole-1-acetic acid has been observed. researchgate.netnih.gov

Predictive systems like the University of Minnesota Biocatalysis/Biodegradation Database (UM-BBD) and the EAWAG-BBD Pathway Prediction System (PPS) utilize a set of biotransformation rules derived from known microbial degradation pathways to predict plausible degradation routes for new compounds. ethz.ch These systems can recognize functional groups within a molecule and suggest potential enzymatic reactions that could lead to its breakdown. For azole derivatives, these models would likely predict initial hydroxylation reactions on the alkyl side chains or aromatic rings, followed by further oxidation, and potential cleavage of the triazole or imidazole (B134444) ring, consistent with experimentally observed metabolites. Quantitative Structure-Activity Relationship (QSAR) models are also being developed to predict the biodegradability of chemicals, which can be valuable tools for regulatory purposes. nih.govuci.edu

Environmental Partitioning Behavior Modeling

The environmental partitioning of a chemical describes its distribution between different environmental compartments such as water, soil, sediment, and air. This behavior is governed by the compound's physicochemical properties, which can be estimated using various models.

The partitioning behavior of azole derivatives is largely influenced by their water solubility, octanol-water partition coefficient (Kow), and soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Tebuconazole has a log Kow of 3.7, indicating a tendency to partition into organic phases. Its log Koc values are reported to be in the range of 2.67-3.10, suggesting strong sorption to soil organic matter and limited mobility in soil. Modeling studies have indicated that tebuconazole has little potential to reach groundwater, except in soils with high sand and low organic matter content.

Propiconazole has a log Kow of 3.72. Current time information in Cass County, US. It is considered to be moderately mobile to relatively immobile in most soils. researchgate.net Its half-life in soil can vary significantly with temperature, from approximately 109 days at 18°C to around 450 days at 5°C.

Fluconazole is a more hydrophilic compound with a log Kow of 0.25-0.4. uci.edu This low log Kow suggests it is more likely to remain in the aqueous phase. Modeling with the PROTEX model, which estimates partitioning and transport, has been used to assess the environmental exposure to fluconazole and its transformation products. eawag.ch Input parameters for such models, including partitioning ratios and reaction half-lives, are often estimated using a consensus of outputs from various QSAR models like EPISuite, OPERA, and IFSQSAR. eawag.ch

Table 3: Physicochemical Properties and Partitioning Coefficients of Representative Azole Derivatives

Compound Log Kow Water Solubility (mg/L) Koc (mL/g) Henry's Law Constant (atm·m³/mol) Reference
Tebuconazole 3.7 32 906 - 1251 -
Propiconazole 3.72 100 - - Current time information in Cass County, US.
Fluconazole 0.25 - 0.4 1390 - - uci.edu

Future Research Directions for Azole Derivative 7

Exploration of Novel Synthetic Strategies

The synthesis of azole-based compounds has evolved significantly, moving towards strategies that offer greater efficiency, diversity, and precision. For Azole derivative 7, future research will likely focus on advanced synthetic methodologies to optimize its structure for enhanced biological activity and to generate novel analogues.

One promising approach is the continued application of "click" chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition. This method has been successfully used to construct miconazole-based derivatives containing a 1,2,3-triazole moiety, yielding compounds with significant antifungal activity. nih.gov The modular nature of click chemistry allows for the rapid generation of a library of analogues of this compound, which is invaluable for structure-activity relationship (SAR) studies.

Another key strategy is privileged-structure-based drug design (PSBDD) . This involves the recombination of structural units from known successful drugs. For instance, new azole derivatives have been created by combining structural elements of fluconazole (B54011) and ketoconazole (B1673606). nih.gov Applying this to this compound could involve integrating pharmacophoric features from other established therapeutic agents to improve its efficacy and pharmacokinetic profile.

Furthermore, the development of more efficient catalytic systems and the exploration of greener synthetic routes, such as microwave-assisted synthesis or flow chemistry, will be crucial. These technologies can reduce reaction times, improve yields, and minimize the environmental impact of synthesizing this compound and its future iterations.

Discovery of Unexplored Molecular Targets

The primary mechanism of action for many antifungal azoles is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. mdpi.commdpi.com Molecular docking studies have indicated that various azole derivatives show a strong binding affinity for CYP51. nih.gov

However, a critical area of future research is the identification of unexplored molecular targets for this compound. This is particularly important in overcoming the challenge of drug resistance, which can arise from mutations in the ERG11 gene (encoding CYP51) or the overexpression of efflux pumps. mdpi.com

Investigating alternative targets could unveil novel mechanisms of action and provide therapeutic options for resistant fungal strains. Techniques such as chemical proteomics, affinity chromatography, and computational target prediction can be employed to identify new binding partners for this compound. By understanding these off-target interactions, researchers can better predict potential polypharmacological effects and identify new therapeutic indications. A study on azole derivatives has highlighted that substitutions at the C-7 position were favorable for antifungal potency, suggesting that even minor structural changes can influence target engagement. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Research Workflow

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery and development pipeline for compounds like this compound. frontiersin.orgnih.gov These computational tools can process vast datasets to identify patterns and make predictions that would be unattainable through traditional methods alone. frontiersin.org

A key application is in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By analyzing the chemical structures and biological activities of a series of azole derivatives, ML algorithms can build predictive models that guide the design of new analogues of this compound with improved potency and desired properties. nih.gov These models can help prioritize which compounds to synthesize, saving time and resources.

AI can also accelerate drug discovery by screening virtual libraries of compounds to identify potential hits, predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identifying potential drug-drug interactions. frontiersin.org For instance, machine learning classifiers have been used to identify and rank drug resistance mutations, which can inform the design of next-generation inhibitors that are less susceptible to resistance. frontiersin.org

Table 1: Application of AI/ML in the Research of this compound

AI/ML ApplicationDescriptionPotential Impact on this compound Research
QSAR Modeling Uses machine learning to predict the biological activity of new compounds based on their chemical structure. nih.govGuides the synthesis of more potent and selective analogues of this compound.
Virtual Screening Screens large databases of virtual compounds to identify those with a high probability of binding to a specific target.Accelerates the identification of novel scaffolds and lead compounds related to this compound.
ADMET Prediction Predicts the pharmacokinetic and toxicity profiles of compounds early in the discovery process.Reduces late-stage attrition of drug candidates by identifying potential liabilities of this compound analogues.
Resistance Mutation Analysis Identifies genetic mutations that confer resistance to a particular drug. frontiersin.orgInforms the design of new derivatives of this compound that are effective against resistant strains.

Investigation of this compound in Emerging Fields (e.g., Quantum Computing in Chemistry)

Quantum computing holds the potential to solve complex quantum mechanical problems that are currently intractable for classical computers. youtube.comarxiv.org For a molecule like this compound, quantum computing could provide unprecedented insights into its electronic structure and interactions with biological targets.

One of the primary applications of quantum computing in chemistry is the highly accurate calculation of molecular energies and properties. pennylane.ai This could lead to a more fundamental understanding of the binding affinity of this compound to its target proteins, such as CYP51. By precisely simulating the electronic interactions, researchers can better understand the forces driving ligand-receptor binding. nih.govnih.gov

Quantum algorithms like the Variational Quantum Eigensolver (VQE) and Quantum Phase Estimation (QPE) are being developed to tackle these problems. pennylane.ai While still in its early stages, the application of quantum computing to drug design could eventually enable the in silico design of molecules with tailored properties, moving beyond the approximations that are currently necessary with classical methods.

Table 2: Potential Impact of Quantum Computing on this compound Research

Quantum Computing ApplicationDescriptionRelevance to this compound
High-Accuracy Energy Calculations Precisely calculates the ground and excited state energies of a molecule.Provides a more accurate understanding of the stability and reactivity of this compound.
Binding Affinity Prediction Simulates the interaction between a ligand and a protein with high fidelity. nih.govnih.govEnables a more accurate prediction of the binding energy of this compound to its molecular targets.
Molecular Dynamics Simulation Simulates the dynamic behavior of molecules over time.Offers deeper insights into the conformational changes of this compound and its target upon binding.

Development of Advanced Characterization Techniques for this compound

The comprehensive characterization of this compound and its interactions is crucial for its development. Advances in analytical techniques provide increasingly detailed information about the physicochemical properties and biological behavior of drug candidates.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for identifying and quantifying this compound and its metabolites in complex biological matrices. researchgate.net This is essential for pharmacokinetic studies and for understanding the metabolic fate of the compound. Non-target analysis using HRMS can also help in the identification of previously unknown transformation products. researchgate.net

Advanced spectroscopic techniques, such as multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, are vital for elucidating the three-dimensional structure of this compound and its conformation in solution. These techniques can also be used to study its binding to target proteins, providing valuable information for SAR studies.

Furthermore, advanced microscopy techniques, such as cryo-electron microscopy (cryo-EM) and super-resolution microscopy, can visualize the interaction of this compound with cellular structures and its target proteins at a near-atomic level. This can provide direct evidence of its mechanism of action and its effects on cellular morphology.

The integration of these advanced characterization techniques will provide a holistic understanding of this compound, from its molecular structure to its biological function, thereby guiding its future development as a potential therapeutic agent.

Q & A

Q. How can researchers design an efficient synthetic route for Azole Derivative 7 while addressing low-yield challenges?

Methodological Answer: A 5-step linear synthesis route (e.g., starting from ketone precursors) is commonly employed, but low yields (~26%) are a challenge due to intermediate instability. Strategies include optimizing reaction conditions (e.g., temperature, catalysts) for chlorination steps and using in-situ purification for unstable intermediates like chlorinated compounds . Spectral characterization (2D COSY NMR, IR, MS) is critical to confirm structural integrity at each step .

Q. What experimental techniques are essential for characterizing this compound and validating its structural properties?

Methodological Answer: Use a combination of 2D NMR (e.g., 1H-1H COSY) to resolve complex proton environments, mass spectrometry for molecular weight confirmation, and IR spectroscopy to identify functional groups (e.g., sulfanyl or oxadiazole moieties) . For crystalline derivatives, single-crystal X-ray diffraction can elucidate noncovalent interactions (e.g., CH⋯π) critical for stability .

Q. How should researchers initially assess the fungicidal activity of this compound?

Methodological Answer: Conduct bioassays against fungal CYP51B enzyme targets, comparing inhibition rates to reference compounds (e.g., clotrimazole). Weak interactions with CYP51B (evidenced by low binding affinity in docking studies) correlate with reduced fungicidal activity, as seen in derivatives 5–7 . Pair enzymatic assays with MIC90 determinations to quantify potency .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictions between this compound’s structural properties and observed bioactivity?

Methodological Answer: MD simulations (e.g., 100 ns trajectories) reveal weak binding interactions (e.g., hydrogen bonding, van der Waals forces) between Azole 7 and CYP51B’s active site, explaining discrepancies between its structural similarity to active derivatives (e.g., compounds 3–4) and low fungicidal efficacy. Validate simulations with free-energy calculations (MM/PBSA) .

Q. What computational strategies improve the design of this compound analogs with enhanced target affinity?

Methodological Answer: Use DFT (B3LYP functional) for conformational optimization and PM7 semiempirical methods to screen 1,000+ conformers. Prioritize derivatives with tertiary butyl or fluorophenyl groups, which enhance steric and electronic interactions with CYP51B . Hologram QSAR (HQSAR) can map fragment contributions to activity, guiding rational substitutions .

Q. How should researchers address variability in antifungal activity data across different Azole 7 batches?

Methodological Answer: Implement rigorous subsampling protocols (e.g., mTE <5%, sTE <10%) to minimize analytical variability . Cross-validate bioassay results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) and statistically analyze batch-to-batch differences using ANOVA .

Q. What strategies mitigate risks when translating this compound into preclinical studies, given prior clinical trial failures with azole-based RAGE blockers?

Methodological Answer: Focus on structural diversification (e.g., tertiary amides) to avoid off-target effects observed in discontinued azole derivatives. Preclinical studies should include toxicity profiling in human fibroblasts and evaluate ligand-RAGE binding kinetics (SPR assays) to ensure specificity .

Data Presentation Guidelines

  • Tabular Data Example :

    DerivativeCYP51B IC50 (µM)MIC90 (µg/mL)Key Structural Feature
    Compound 30.815Tertiary butyl
    Compound 712.4>1003-Fluorophenyl
  • Statistical Reporting : Always report quantitative limits (LOQ), non-detects (e.g., <LOQ values as ½ LOD), and error propagation metrics (mOE, sOE) for subsampling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.